![molecular formula C17H17N5O B6419366 3-[4-(pyridin-2-yl)piperazine-1-carbonyl]-1H-indazole CAS No. 876685-79-9](/img/structure/B6419366.png)
3-[4-(pyridin-2-yl)piperazine-1-carbonyl]-1H-indazole
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Description
The compound “3-[4-(pyridin-2-yl)piperazine-1-carbonyl]-1H-indazole” is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceuticals and other active compounds . The compound also contains a pyridin-2-yl group and an indazole group .
Molecular Structure Analysis
The molecular structure of “3-[4-(pyridin-2-yl)piperazine-1-carbonyl]-1H-indazole” involves several functional groups. The compound has a molecular weight of 412.4 g/mol . It contains a piperazine ring, which is a six-membered ring containing two nitrogen atoms. It also contains a pyridin-2-yl group, which is a six-membered ring containing one nitrogen atom, and an indazole group, which is a fused six-membered and five-membered ring containing two nitrogen atoms .Physical And Chemical Properties Analysis
The compound “3-[4-(pyridin-2-yl)piperazine-1-carbonyl]-1H-indazole” has a molecular weight of 412.4 g/mol. It has a topological polar surface area of 81.5 Ų and a complexity of 684. It has no hydrogen bond donor count and a hydrogen bond acceptor count of 6 .Future Directions
The future directions for the study of “3-[4-(pyridin-2-yl)piperazine-1-carbonyl]-1H-indazole” could involve further investigation of its potential biological activities. Given that similar compounds have shown anti-tubercular activity , it would be interesting to evaluate this compound for similar activities. Additionally, further studies could be conducted to elucidate its mechanism of action and to optimize its properties for potential therapeutic applications.
properties
IUPAC Name |
1H-indazol-3-yl-(4-pyridin-2-ylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O/c23-17(16-13-5-1-2-6-14(13)19-20-16)22-11-9-21(10-12-22)15-7-3-4-8-18-15/h1-8H,9-12H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBVGQTNJRPEYKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)C3=NNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1H-indazol-3-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone |
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